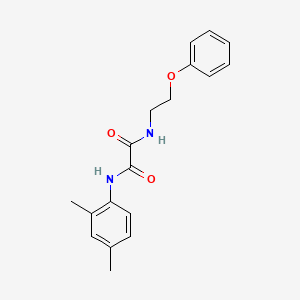![molecular formula C26H20O3S B11112813 2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 4-[(2-NAPHTHYLSULFANYL)METHYL]BENZOATE is an organic compound with the molecular formula C26H20O3S It is known for its unique structural features, which include a phenylethyl group, a naphthylsulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-[(2-NAPHTHYLSULFANYL)METHYL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis may involve the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one, followed by the addition of carbon disulfide, potassium carbonate, and bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-[(2-NAPHTHYLSULFANYL)METHYL]BENZOATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenylethyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethyl group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-[(2-NAPHTHYLSULFANYL)METHYL]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-OXO-2-PHENYLETHYL 4-[(2-NAPHTHYLSULFANYL)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. The phenylethyl and naphthylsulfanyl groups may interact with enzymes or receptors, influencing their activity. The benzoate ester can undergo hydrolysis, releasing the active components that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 4-{[(2-FURYL METHYL)SULFANYL]METHYL}BENZOATE
- 2-OXO-2-PHENYLETHYL 4-{[(2-THIENYL METHYL)SULFANYL]METHYL}BENZOATE
Uniqueness
2-OXO-2-PHENYLETHYL 4-[(2-NAPHTHYLSULFANYL)METHYL]BENZOATE is unique due to the presence of the naphthylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C26H20O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
phenacyl 4-(naphthalen-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C26H20O3S/c27-25(21-7-2-1-3-8-21)17-29-26(28)22-12-10-19(11-13-22)18-30-24-15-14-20-6-4-5-9-23(20)16-24/h1-16H,17-18H2 |
InChI Key |
SJXSDIOPLAINOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)CSC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11112736.png)
![ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11112738.png)

![4-bromo-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11112745.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B11112750.png)
![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11112769.png)


![1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112786.png)
![2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol](/img/structure/B11112793.png)
![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11112815.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B11112823.png)
